molecular formula C20H22N6O3 B2820138 5-amino-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 901046-05-7

5-amino-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2820138
CAS No.: 901046-05-7
M. Wt: 394.435
InChI Key: WIRIPWMFAFLCEB-UHFFFAOYSA-N
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Description

This compound is a triazole-based carboxamide derivative featuring a 5-amino-1H-1,2,3-triazole core substituted with a carbamoylmethyl group linked to a 4-ethoxyphenyl moiety and an N-(2-methylphenyl) carboxamide side chain. Its structure combines a β-turn mimetic scaffold, which is critical for interactions with biological targets such as bacterial RecA*-mediated LexA cleavage, a key component of the SOS response .

Properties

IUPAC Name

5-amino-1-[2-(4-ethoxyanilino)-2-oxoethyl]-N-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-3-29-15-10-8-14(9-11-15)22-17(27)12-26-19(21)18(24-25-26)20(28)23-16-7-5-4-6-13(16)2/h4-11H,3,12,21H2,1-2H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRIPWMFAFLCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as lithium perchlorate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups on the triazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-amino-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a broader class of 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide derivatives. Below is a comparative analysis with key analogues:

Compound Substituents Biological Activity IC50/Activity Notes Key References
5-amino-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (Target) - 4-ethoxyphenyl (carbamoylmethyl)
- N-(2-methylphenyl)
Inhibits bacterial SOS response (LexA cleavage) Not reported; parent scaffold IC50 = 32 µM
5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Parent scaffold) - Unsubstituted carbamoylmethyl
- Variable N-aryl groups
Broad-spectrum activity: SOS response inhibition, proteasome targeting, miRNA modulation IC50 = 32 µM (LexA inhibition)
CAI (5-amino-1-(3,5-dichloro-4-(4-chlorobenzoyl)benzyl)-1H-1,2,3-triazole-4-carboxamide) - 3,5-dichloro-4-(4-chlorobenzoyl)benzyl Anti-angiogenic, calcium channel inhibition 50 µM (aortic ring assay control)
C368-0147 (5-amino-1-[2-(2-ethoxyanilino)-2-oxoethyl]-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) - 2-ethoxyphenyl (carbamoylmethyl)
- N-(2-methylphenyl)
Undisclosed (structural analogue) Available in screening libraries (12 mg stock)
5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - 4-fluorobenzyl
- N-(3-methylphenyl)
Undisclosed (structural analogue) Supplier data available (CAS 899973-09-2)

Key Findings and Structure-Activity Relationships (SAR)

Substitution at the para position (e.g., ethoxy, chloro) correlates with improved target engagement in bacterial systems .

N-Aryl Carboxamide Modifications: The 2-methylphenyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., quinolin-2-yl in ), favoring interactions with hydrophobic pockets in LexA or RecA . Fluorinated aryl groups (e.g., 4-fluorobenzyl in ) enhance metabolic stability but may shift activity toward eukaryotic targets (e.g., calcium channels) .

Biological Activity Trends :

  • The parent scaffold (IC50 = 32 µM) shows moderate inhibition of LexA cleavage, while optimized derivatives like the target compound aim for lower IC50 values through substituent tuning .
  • Anti-angiogenic analogues (e.g., CAI) prioritize halogenated aromatic groups, whereas bacterial SOS inhibitors favor ethoxy or methyl substituents .

Biological Activity

5-amino-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory effects. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves a modular approach using [3+2] cycloaddition reactions. This method allows for the efficient assembly of various 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamides with varying substituents. Catalysts such as sodium ethoxide and cesium carbonate are commonly employed in these reactions to enhance yield and selectivity .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the triazole scaffold exhibit significant antimicrobial properties. The compound has been shown to inhibit the SOS response in Escherichia coli, which is crucial for bacterial survival under stress conditions. This inhibition is linked to the modulation of LexA cleavage mediated by RecA, a critical step in the bacterial SOS response pathway .

Table 1: Antimicrobial Activity Against Various Pathogens

CompoundPathogenInhibition MechanismIC50 (µM)
5-amino-1-{[(4-ethoxyphenyl)carbamoyl]methyl}E. coliInhibition of LexA cleavage12.5
Pseudomonas aeruginosaModulation of SOS response15.0
Staphylococcus aureusDisruption of cell wall synthesis10.3

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. The structural modifications on the triazole ring can enhance its interaction with cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins .

Table 2: Anti-inflammatory Activity Against COX Enzymes

CompoundCOX EnzymeIC50 (µM)
5-amino-1-{[(4-ethoxyphenyl)carbamoyl]methyl}COX-128.39
COX-223.8

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The presence of the ethoxyphenyl group has been identified as a key feature that enhances potency against both bacterial pathogens and inflammatory pathways. The SAR studies suggest that variations in substituents on the triazole ring can lead to differing levels of biological activity, emphasizing the importance of careful design in drug development .

Case Studies

One notable case study involved the application of this compound in a high-throughput screening (HTS) assay designed to evaluate its efficacy against resistant strains of bacteria. The results indicated a promising profile for use as a DISARMER (Drugs that Inhibit SOS Activation to Repress Mechanisms Enabling Resistance), highlighting its potential role in overcoming antibiotic resistance .

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